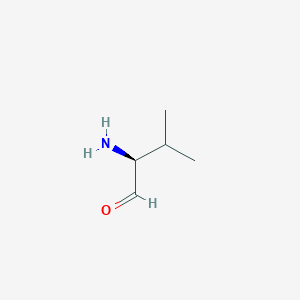

Valinal

Beschreibung

BenchChem offers high-quality Valinal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valinal including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C5H11NO |

|---|---|

Molekulargewicht |

101.15 g/mol |

IUPAC-Name |

(2S)-2-amino-3-methylbutanal |

InChI |

InChI=1S/C5H11NO/c1-4(2)5(6)3-7/h3-5H,6H2,1-2H3/t5-/m1/s1 |

InChI-Schlüssel |

DVOFEOSDXAVUJD-RXMQYKEDSA-N |

Isomerische SMILES |

CC(C)[C@@H](C=O)N |

Kanonische SMILES |

CC(C)C(C=O)N |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to L-valine Synthesis in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L-valine biosynthesis pathway in Escherichia coli, a key organism in the industrial production of this essential amino acid. This document details the core metabolic pathway, its intricate regulatory networks, quantitative data on enzyme kinetics and production yields, and detailed experimental protocols for key analytical methods.

The Core L-valine Biosynthesis Pathway

L-valine is a branched-chain amino acid (BCAA) synthesized from pyruvate (B1213749) through a series of enzymatic reactions. The pathway is shared with the biosynthesis of L-isoleucine and is a precursor for L-leucine. The core enzymatic steps and the corresponding genes in E. coli are outlined below.

The synthesis of L-valine begins with the condensation of two pyruvate molecules, a reaction catalyzed by acetohydroxy acid synthase (AHAS). E. coli possesses three AHAS isoenzymes with different regulatory properties.[1] The product, α-acetolactate, is then converted to α,β-dihydroxyisovalerate by acetohydroxy acid isomeroreductase. Subsequently, dihydroxyacid dehydratase catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate. The final step is a transamination reaction, where an amino group is transferred to α-ketoisovalerate to yield L-valine, a reaction catalyzed by branched-chain amino acid aminotransferase.[2][3]

Regulation of the L-valine Synthesis Pathway

The biosynthesis of L-valine is tightly regulated at both the genetic and enzymatic levels to prevent its over-accumulation.

A. Feedback Inhibition: The final product, L-valine, acts as a feedback inhibitor of the first enzyme in the pathway, acetohydroxy acid synthase (AHAS). Specifically, AHAS I (encoded by ilvBN) and AHAS III (encoded by ilvIH) are sensitive to L-valine, while AHAS II (encoded by ilvGM) is resistant but is not typically expressed in E. coli K-12 strains due to a frameshift mutation.[1]

B. Transcriptional Attenuation: The expression of the ilv operons (ilvGMEDA, ilvBN, and ilvIH) is controlled by transcriptional attenuation. This mechanism involves the formation of alternative secondary structures in the leader region of the mRNA in response to the intracellular concentrations of L-valine, L-leucine, and L-isoleucine. High levels of these amino acids lead to the termination of transcription.

C. Global Regulation: The leucine-responsive regulatory protein (Lrp) also plays a role in regulating the ilv genes. Lrp can act as both an activator and a repressor of different ilv operons, integrating signals from leucine (B10760876) and other metabolites.[1]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the key enzymes in the L-valine biosynthesis pathway in E. coli.

| Enzyme (Gene) | Substrate | Km (mM) | kcat (s-1) | Notes |

| Acetohydroxy acid synthase I (IlvB) | Pyruvate | 4.15 | - | Optimum pH 7.5, Temp 37°C.[4] |

| Mg2+ | 1.26 | - | [4] | |

| Thiamine (B1217682) diphosphate | 0.2 | - | [4] | |

| FAD | 0.00061 | - | [4] | |

| Acetohydroxy acid synthase II (IlvG) | Pyruvate | - | 4 (unactivated), 21 (AcCoA-activated) | [5] |

| Acetohydroxy acid synthase III (IlvH) | Pyruvate | - | - | Subject to feedback inhibition by L-valine. |

| Ketol-acid reductoisomerase (IlvC) | (S)-2-acetolactate | 0.25 | 2.231 | At pH 8 and 37°C.[6] |

| NADPH | 0.04 | 3.6 | [6] | |

| NADH | 0.206 | 0.3 | [6] | |

| Dihydroxyacid dehydratase (IlvD) | (2R)-2,3-dihydroxy-3-methylbutanoate | 0.75 | 70 | Optimum pH 7.8-7.9.[2][7] |

| Branched-chain amino acid aminotransferase (IlvE) | L-valine | - | - | Acts on leucine, isoleucine, and valine.[8] |

| α-ketoisovalerate | - | - |

L-valine Production in Engineered E. coli

Metabolic engineering strategies have significantly improved L-valine production titers and yields in E. coli. The table below presents a selection of reported production data.

| Strain Engineering Strategy | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Reference |

| In silico flux response analysis-based fed-batch culture | Fed-batch | 32.3 | - | [7] |

| Transcriptome analysis and in silico gene knockout simulation | Batch | 7.55 | 0.378 | [1][9] |

| Multi-modular engineering | Fed-batch | 92 | 0.34 | [10] |

| Artificial screening marker and ARTP mutagenesis | Fed-batch | 84.1 | - | [11] |

Experimental Protocols

Acetohydroxy Acid Synthase (AHAS) Enzyme Assay

This protocol is adapted from a sensitive gas chromatography-based method.

1. Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 50 mM potassium phosphate (B84403) (pH 7.5), 10 mM MgCl₂, 1 mM thiamine diphosphate, and 10 µM FAD.

-

Add purified AHAS enzyme to the reaction buffer.

-

The final volume of the reaction mixture is typically 1 ml.

2. Reaction Initiation and Incubation:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, pyruvate, to a final concentration of 50 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

3. Reaction Termination and Derivatization:

-

Stop the reaction by adding 100 µl of 50% (v/v) H₂SO₄.

-

To stabilize and volatilize the product (α-acetolactate) and remaining substrate, add 200 µl of pyridine (B92270) and 50 µl of ethyl chloroformate. Vortex vigorously for 30 seconds.

-

Add 500 µl of a saturated NaHCO₃ solution and 500 µl of chloroform. Vortex again and centrifuge to separate the phases.

4. GC-MS Analysis:

-

Transfer the lower organic phase to a new vial for analysis.

-

Analyze the sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Quantify the derivatized α-acetolactate by comparing its peak area to a standard curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. Conformational changes in a plant ketol-acid reductoisomerase upon Mg(2+) and NADPH binding as revealed by two crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Branched-chain amino acid aminotransferase of Escherichia coli: overproduction and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

role of valine in protein structure and function

An In-Depth Technical Guide on the Role of Valine in Protein Structure and Function

Audience: Researchers, scientists, and drug development professionals.

Abstract

Valine (Val, V) is an essential, branched-chain amino acid (BCAA) characterized by its aliphatic isopropyl side chain. Its nonpolar, hydrophobic nature is a critical determinant of protein structure, stability, and function. This technical guide provides a comprehensive overview of the multifaceted roles of valine, from its fundamental physicochemical properties to its influence on protein folding, intermolecular interactions, and enzyme catalysis. It details quantitative metrics, experimental protocols for studying valine's impact, and its involvement in key cellular signaling pathways.

Physicochemical Properties of Valine

Valine's structure, with its β-branched isopropyl group, imparts distinct steric and hydrophobic properties that are fundamental to its function within proteins. It is classified as a nonpolar, aliphatic amino acid.[1][2] This hydrophobicity is a primary driving force in protein folding, compelling valine residues to become buried in the protein's interior to minimize contact with the aqueous cellular environment.[3][4]

Hydrophobicity

The hydrophobicity of an amino acid can be quantified using various scales. These scales are instrumental in predicting protein topology, such as transmembrane domains, and understanding the energetic contributions of residues to protein stability.[5] The Kyte-Doolittle scale, for example, is widely used to generate hydropathy plots, where positive values indicate hydrophobicity.[6]

Table 1: Valine in Amino Acid Hydrophobicity Scales

| Scale Name | Valine's Value | Interpretation |

|---|---|---|

| Kyte & Doolittle[6] | 4.2 | Highly Hydrophobic |

| Hopp & Woods[6] | -1.5 | Hydrophilic (Note: This scale predicts antigenicity) |

| Eisenberg et al.[7] | 1.08 (Normalized) | Hydrophobic |

| Rose et al.[7] | 0.76 | Hydrophobic |

Steric Constraints

The Cβ branching of valine's side chain restricts its conformational freedom, limiting the range of permissible backbone dihedral angles (phi, ψ). This steric hindrance makes valine less favorable in the core of α-helices compared to alanine (B10760859) but makes it a preferred residue in β-sheets, where its side chain can project away from the polypeptide backbone.

The Role of Valine in Protein Structure and Stability

Valine is a key contributor to the three-dimensional structure and thermodynamic stability of proteins. Its properties dictate its preferred locations within a folded protein and its influence on the folding process itself.

Protein Folding and the Hydrophobic Core

The hydrophobic effect is the primary force driving the folding of globular proteins. Valine, along with other nonpolar residues like leucine (B10760876) and isoleucine, is preferentially sequestered into the protein's core.[8][9] This clustering forms a stable hydrophobic core that shields the nonpolar side chains from water, a thermodynamically favorable process that is a major contributor to the overall stability of the folded protein.[10] These clusters of branched-chain amino acids can form "cores of stability" that effectively impede water penetration and stabilize the protein's structure.[8][9][10]

Contribution to Secondary Structure

Due to steric clashes between its bulky side chain and the preceding turn of the helix, valine has a relatively low propensity to form α-helices.[11] Conversely, its structure is well-accommodated in β-sheets, where the side chains extend alternately above and below the plane of the sheet, minimizing steric strain. This preference is a significant factor in the prediction and formation of secondary structures.

Thermodynamic Stability and Mutational Effects

The substitution of other amino acids with valine, or vice versa, can have significant effects on protein stability. These effects are quantified by the change in the Gibbs free energy of unfolding (ΔΔG). A negative ΔΔG indicates that the mutation is stabilizing. Valine's contribution is a balance between the favorable hydrophobic burial and potential steric strain.

Table 2: Representative Thermodynamic Effects of Valine Mutations on Protein Stability

| Protein | Mutation | Experimental ΔΔG (kcal/mol) | Structural Context | Reference |

|---|---|---|---|---|

| λ Repressor | Multiple Ala to Val | ~ -0.43 to -0.58 per mutation | α-helix core | [12] |

| Leucine Zipper | Ile to Val | +0.45 to +0.88 | Hydrophobic core | [13] |

| Designed Protein (λ0) | A12V | +1.76 | Hydrophobic core | [14] |

| Ac-(Ala)3-NHMe to Ac-(Val)3-NHMe | N/A | ~-4.0 (Calculated) | α-helix initiation |[11] |

Note: Positive ΔΔG values indicate destabilization.

Valine's Function in Protein-Protein Interactions

The same hydrophobic and steric properties that govern protein folding also mediate interactions between proteins. Valine residues located on the surface of a protein can participate in "hydrophobic patches" that serve as docking sites for other proteins.[1] These interactions are crucial for the formation of multi-protein complexes and the regulation of cellular processes. In leucine zippers, for example, valine is often found at key positions within the hydrophobic core, where it influences both the stability and the specificity of the dimer.[13]

The Role of Valine in Enzyme Catalysis

While less common in the catalytic machinery of active sites compared to polar or charged residues, valine plays a critical role in shaping the active site cleft and in substrate binding. Its non-reactive, hydrophobic side chain can create a non-aqueous environment that facilitates certain chemical reactions. Furthermore, it can be crucial for substrate specificity, providing a snug, form-fitting pocket that sterically and hydrophobically matches the substrate. For instance, L-valine dehydrogenase catalyzes the oxidative deamination of L-valine and other branched-chain amino acids, with the enzyme's active site tailored to bind these specific substrates.[15]

Valine in Cellular Signaling

As an essential nutrient, valine and its metabolic byproducts are important signaling molecules. The catabolism of valine and other BCAAs is linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[16][17] Dysregulation of valine metabolism has been implicated in various diseases, including metabolic syndrome and cancer.[16]

Below is a diagram illustrating a simplified view of the mTORC1 signaling pathway, highlighting the role of amino acids.

Caption: Simplified mTORC1 signaling pathway activation by amino acids like valine.

Experimental Methodologies

Investigating the role of a specific valine residue requires a combination of molecular biology and biophysical techniques. A typical workflow involves mutating the valine residue and then assessing the impact on protein structure and stability.

Site-Directed Mutagenesis

This technique is used to introduce a specific point mutation into a gene, for example, to change a valine codon to an alanine codon.[18][19]

Protocol Outline: PCR-Based Site-Directed Mutagenesis [20][21]

-

Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation (e.g., Val codon GTC to Ala codon GCC). The mutation should be in the center of the primers, flanked by 10-15 bases of correct sequence on each side.

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase. The reaction contains the template plasmid (with the wild-type gene), the mutagenic primers, dNTPs, and the polymerase buffer. Use a low number of cycles (16-20) to minimize secondary mutations.

-

Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA. The parental template plasmid, isolated from a standard E. coli strain, will be methylated and thus degraded. The newly synthesized PCR product is unmethylated and will remain intact.[21]

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation via DNA sequencing.

Biophysical Characterization of Mutants

Once the mutant protein is expressed and purified, its stability and structure are compared to the wild-type protein.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure and folding of a protein.[22] The far-UV CD spectrum (190-250 nm) provides a signature of the protein's secondary structure content (α-helix, β-sheet, random coil).[3] Thermal denaturation can be monitored by measuring the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature. This allows for the determination of the protein's melting temperature (Tm), a key indicator of thermal stability.[2]

Differential Scanning Calorimetry (DSC): DSC directly measures the heat absorbed by a protein solution as the temperature is increased.[1][23] This technique provides a complete thermodynamic profile of protein unfolding, including the Tm, the calorimetric enthalpy (ΔH) of unfolding, and the change in heat capacity (ΔCp).[24] It is a gold-standard method for quantifying changes in protein stability due to mutations.[25]

Below is a diagram illustrating a typical experimental workflow for this type of investigation.

Caption: Experimental workflow for analyzing the effect of a valine mutation.

Valine in Sequence Analysis

In bioinformatics, substitution matrices are used to score alignments between protein sequences. These matrices reflect the physicochemical similarities between amino acids and the observed frequencies of substitutions in homologous proteins.

Table 3: Valine (V) Row from the BLOSUM62 Substitution Matrix

| A | R | N | D | C | Q | E | G | H | I | L | K | M | F | P | S | T | W | Y | V |

|---|

| 0 | -3 | -3 | -3 | -1 | -2 | -2 | -3 | -3 | 3 | 1 | -2 | 1 | -1 | -2 | -2 | 0 | -3 | -1 | 4 |

Source: Henikoff & Henikoff, 1992.[26]

The BLOSUM62 matrix shows that valine has a high positive score for self-substitution (4).[8][10] It also has high positive scores for substitution with other hydrophobic, branched-chain residues like isoleucine (3) and leucine (1), reflecting their similar physicochemical properties and interchangeability in many structural contexts.[26] Conversely, substitutions to charged (e.g., R, D, K, E) or small (e.g., G) residues are heavily penalized with negative scores.

Conclusion

Valine's role in protein science is profound and multifaceted. Its simple yet sterically constrained hydrophobic side chain is a fundamental building block that dictates the architecture of the hydrophobic core, influences secondary structure preference, and contributes significantly to the thermodynamic stability of proteins. Furthermore, valine is a key player at protein-protein interfaces and in shaping the specificity of enzyme active sites. Understanding the quantitative and qualitative impact of valine is essential for researchers in protein engineering, drug design, and the study of diseases linked to protein misfolding and metabolic dysregulation. The experimental and computational tools detailed herein provide a robust framework for investigating the precise function of valine residues in any protein of interest.

References

- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 5. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 6. Hydrophilicity plot - Wikipedia [en.wikipedia.org]

- 7. 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substitution Matrices [ccllab.cgu.edu.tw:58150]

- 9. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Thermodynamics and mechanism of alpha helix initiation in alanine and valine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. health.uconn.edu [health.uconn.edu]

- 14. Automated selection of stabilizing mutations in designed and natural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LabXchange [labxchange.org]

- 16. youtube.com [youtube.com]

- 17. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

- 19. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function | Springer Nature Experiments [experiments.springernature.com]

- 20. Site-Directed Mutagenesis [protocols.io]

- 21. static.igem.org [static.igem.org]

- 22. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tainstruments.com [tainstruments.com]

- 25. 2.8. Thermal Stability Determination by Differential Scanning Calorimetry [bio-protocol.org]

- 26. LabXchange [labxchange.org]

A Technical Guide to the Discovery and Isolation of Valine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and subsequent methodologies developed for the isolation and resolution of valine enantiomers. It includes detailed experimental protocols, quantitative data for comparative analysis, and logical workflow diagrams to elucidate the core processes.

Introduction and Historical Context

Valine is an α-amino acid crucial for the biosynthesis of proteins.[1] Its structure includes an isopropyl side chain, rendering it a non-polar, aliphatic, and essential amino acid for humans, meaning it must be obtained from dietary sources.[1] The journey of valine began in 1901 when it was first isolated from casein, a protein found in milk, by the renowned German chemist Hermann Emil Fischer.[1][2] Fischer's pioneering work in protein chemistry, which earned him the Nobel Prize in Chemistry in 1902, laid the foundation for understanding the building blocks of life.[3]

Like most amino acids (with the exception of glycine), valine possesses a chiral center at its alpha-carbon, leading to the existence of two non-superimposable mirror images known as enantiomers: L-valine and D-valine. In biological systems, the L-enantiomer is the overwhelmingly predominant form incorporated into proteins.[2] However, the D-enantiomer also plays significant roles, particularly in microorganisms and as a key component in the synthesis of certain pharmaceuticals. This stereochemical distinction necessitates the development of precise methods to separate or resolve racemic mixtures (a 50:50 mixture of both enantiomers) into their constituent pure enantiomers. This guide details the principal techniques established for this purpose.

Methodologies for Enantiomeric Resolution

The separation of a racemic mixture into its pure enantiomers is known as chiral resolution. For valine, three primary methods have been extensively utilized: diastereomeric crystallization, enzymatic resolution, and chiral chromatography.

Diastereomeric Crystallization

This classical resolution technique is based on the principle that while enantiomers have identical physical properties (e.g., solubility, melting point), diastereomers do not.[4] The process involves reacting a racemic mixture of valine with a single, pure enantiomer of another chiral compound, known as a resolving agent. This reaction creates a mixture of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[4][5]

This protocol is adapted from a patented method demonstrating the effective resolution of DL-valine.[6]

-

Diastereomeric Salt Formation:

-

Suspend 24.0 g of DL-valine and 38.6 g of the resolving agent, N-benzoyl-L-alanine, in 200 mL of deionized water.

-

Heat the suspension to 95°C with stirring until a clear solution is obtained.

-

Allow the solution to cool gradually to 22°C over 2 hours, during which the less soluble diastereomeric salt, L-valine:N-benzoyl-L-alanine, will crystallize.

-

-

Isolation of L-Valine Salt:

-

Filter the crystalline suspension to collect the solid precipitate.

-

Wash the solid with 50 mL of cold deionized water to remove residual mother liquor.

-

Dry the solid. The product is the L-valine:N-benzoyl-L-alanine complex.

-

-

Liberation of L-Valine:

-

Suspend the dried diastereomeric salt complex in 100 mL of deionized water.

-

Add 6 g of sulfuric acid and stir the mixture for 1 hour. This acidifies the solution, causing the N-benzoyl-L-alanine to precipitate.

-

Filter the mixture to remove the precipitated resolving agent.

-

The filtrate, containing L-valine, can be further purified by ion-exchange chromatography or crystallization.

-

-

Isolation of D-Valine:

-

Process the mother liquor from step 2, which is enriched in the D-valine diastereomeric salt.

-

Pass the mother liquor through a weak anion exchange resin (e.g., Dowex M43) to separate the D-valine from the resolving agent.[6]

-

Combine the D-valine fractions and evaporate the solvent to induce crystallization.

-

Filter and dry the crystals to obtain pure D-valine.[6]

-

Enzymatic Resolution

Enzymatic resolution leverages the high stereospecificity of enzymes, which often catalyze reactions involving only one enantiomer of a chiral substrate. For amino acids, acylase enzymes are commonly used. Mold acylase from Aspergillus species selectively hydrolyzes the N-acyl derivative of an L-amino acid, leaving the N-acyl-D-amino acid unreacted.[7] The resulting free L-amino acid and the acylated D-amino acid can then be easily separated.

This protocol is based on established procedures for the enzymatic resolution of N-acyl-DL-amino acids.[7]

-

Substrate Preparation:

-

Prepare N-acetyl-DL-valine by reacting DL-valine with acetic anhydride.

-

Dissolve N-acetyl-DL-valine in water to a concentration of approximately 0.1 M. Adjust the pH to near neutral (pH 7.0) with a suitable base (e.g., CaCO₃ or dilute NaOH).

-

-

Enzymatic Hydrolysis:

-

Add a purified mold acylase preparation to the substrate solution. The amount of enzyme depends on its specific activity.

-

Incubate the mixture at a controlled temperature, typically 38°C, for 24-48 hours. During this time, the acylase will hydrolyze N-acetyl-L-valine into L-valine and acetic acid.

-

-

Separation of Products:

-

After incubation, acidify the reaction mixture to pH ~5 with acetic acid. This helps in the subsequent separation steps.

-

Concentrate the solution by evaporation. L-valine, being less soluble than N-acetyl-D-valine in alcohol, will precipitate.

-

Add absolute ethanol (B145695) to the concentrated solution to complete the precipitation of L-valine.

-

-

Isolation of L-Valine and D-Valine:

-

Filter the mixture to collect the precipitated L-valine. Recrystallize from water to obtain the pure L-enantiomer.

-

The filtrate contains N-acetyl-D-valine. Evaporate the filtrate to dryness.

-

Hydrolyze the residual N-acetyl-D-valine by heating with a dilute acid (e.g., 2M HCl) to cleave the acetyl group.

-

Isolate the resulting D-valine by crystallization or ion-exchange chromatography.

-

References

- 1. Valine - Wikipedia [en.wikipedia.org]

- 2. Valine | Amino Acid, Protein, Metabolism | Britannica [britannica.com]

- 3. Emil Fischer - Wikipedia [en.wikipedia.org]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. US9120722B1 - Optically active valine complex and a method for producing the same - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

Valine Metabolism in Mammalian Cells: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Valine, an essential branched-chain amino acid (BCAA), is a fundamental building block for protein synthesis. Beyond this canonical role, its catabolism provides critical intermediates for cellular energy production and biosynthetic pathways. The intricate regulation of valine metabolism is crucial for cellular homeostasis, and its dysregulation is increasingly implicated in a range of pathologies, including cancer, metabolic disorders, and neurological diseases. This technical guide provides an in-depth exploration of the core pathways of valine metabolism, its enzymatic regulation, key experimental methodologies for its study, and its emerging role as a therapeutic target.

Core Pathway of Valine Catabolism

The breakdown of valine is a multi-step enzymatic process that primarily occurs within the mitochondria. This pathway converts valine into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thereby directly linking amino acid catabolism to central carbon metabolism.

The initial and rate-limiting steps are shared with the other BCAAs, leucine (B10760876) and isoleucine.

-

Reversible Transamination: The first step involves the transfer of the amino group from valine to α-ketoglutarate, yielding α-ketoisovalerate (KIV) and glutamate. This reaction is catalyzed by the branched-chain amino acid aminotransferases (BCATs). Mammalian cells have two isoforms: BCAT1 (cytosolic) and BCAT2 (mitochondrial).

-

Irreversible Oxidative Decarboxylation: KIV is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex located on the inner mitochondrial membrane. This reaction produces isobutyryl-CoA. The activity of the BCKDH complex is the primary regulatory point of BCAA catabolism.

-

Subsequent Mitochondrial Reactions: Isobutyryl-CoA undergoes a series of enzymatic conversions, ultimately yielding propionyl-CoA. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, entering the TCA cycle.

Regulation of Valine Metabolism

The catabolism of valine is tightly controlled, primarily through the regulation of the BCKDH complex. This regulation occurs via a phosphorylation/dephosphorylation cycle.

-

Inactivation: The BCKDH kinase (BCKDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. High levels of BCKDH kinase are found in muscle, leading to lower BCAA oxidation in that tissue.

-

Activation: The BCKDH phosphatase (PPM1K) dephosphorylates and activates the complex. The liver, in contrast to muscle, has high phosphatase activity, making it a primary site for BCAA catabolism.

Various signals modulate the activity of BCKDK and PPM1K. For instance, low energy states (high AMP/ATP ratio) can promote BCKDH activity to replenish TCA cycle intermediates. The insulin (B600854) signaling pathway is also a key regulator.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the enzymes involved in valine metabolism. These values can vary significantly based on the specific cell type, tissue, and experimental conditions.

Table 1: Michaelis-Menten Constants (Km) for Human BCAT Isoforms

| Substrate | BCAT1 (μM) | BCAT2 (μM) |

| L-Valine | 1,200 | 800 |

| L-Leucine | 400 | 300 |

| L-Isoleucine | 400 | 300 |

| α-Ketoglutarate | 400 | 300 |

Data compiled from various enzymatic studies.

Table 2: Tissue-Specific Activity of the BCKDH Complex

| Tissue | Relative Activity (%) | BCKDK Expression | PPM1K Expression |

| Liver | 100 | Low | High |

| Muscle | 10 - 20 | High | Low |

| Kidney | 80 | Moderate | High |

| Brain | 60 | Moderate | Moderate |

Relative activity is normalized to liver tissue. Expression levels are qualitative summaries from literature.

Experimental Protocols

Studying valine metabolism requires precise methodologies to measure enzyme activity and trace the flux of metabolites through the pathway.

Protocol 1: Measurement of BCAT Activity

This protocol measures the rate of α-ketoisovalerate production from valine.

Principle: The transamination of valine by BCAT produces KIV. The KIV is then derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored phenylhydrazone that can be quantified spectrophotometrically.

Methodology:

-

Tissue/Cell Homogenization: Prepare a protein extract from cells or tissue by sonication or dounce homogenization in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

20 mM L-Valine

-

5 mM α-Ketoglutarate

-

100 μM Pyridoxal 5'-phosphate (PLP)

-

-

Enzyme Reaction: Add 50-100 μg of protein extract to the reaction mixture. Incubate at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 2,4-dinitrophenylhydrazine (in 2M HCl).

-

Derivatization: Incubate for 10 minutes at room temperature to allow for the formation of the hydrazone derivative.

-

Quantification: Add 1.5 M NaOH to develop the color. Measure the absorbance at 540 nm. A standard curve using known concentrations of KIV is used for quantification.

Protocol 2: Stable Isotope Tracing of Valine Metabolism

This protocol uses ¹³C-labeled valine to trace its contribution to TCA cycle intermediates.

Principle: Cells are cultured in a medium containing uniformly labeled [U-¹³C₅]-Valine. The ¹³C atoms are incorporated into downstream metabolites. The mass isotopologue distribution (MID) of these metabolites is then measured by mass spectrometry, revealing the metabolic fate of the valine carbon skeleton.

Methodology:

-

Cell Culture: Culture mammalian cells in a defined medium. Replace the standard medium with a medium containing [U-¹³C₅]-Valine, ensuring all other nutrient concentrations remain the same. Culture for a defined period (e.g., 8-24 hours) to approach a metabolic steady-state.

-

Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and washing with ice-cold saline. Add ice-cold 80% methanol (B129727) to the culture plate to extract polar metabolites.

-

Sample Preparation: Scrape the cells and collect the methanol extract. Centrifuge to pellet cellular debris. Dry the supernatant under nitrogen gas.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). Analyze the samples using an LC-MS system capable of high-resolution mass analysis.

-

Data Analysis: Identify TCA cycle intermediates (e.g., succinate (B1194679), malate, citrate) based on their retention time and exact mass. Determine the mass isotopologue distribution (e.g., M+0, M+1, M+2, M+3, M+4) for each metabolite. The presence of M+4 succinate confirms the incorporation of the four-carbon backbone of valine into the TCA cycle.

Valine Metabolism in Drug Development

The dependence of certain cancer cells on BCAA metabolism has made this pathway an attractive target for therapeutic intervention. For example, some tumors exhibit elevated BCAT1 expression, which is linked to nitrogen scavenging and tumor growth. Therefore, inhibiting key enzymes in the valine catabolic pathway is a promising anti-cancer strategy.

-

BCAT1 Inhibitors: Several small molecule inhibitors of BCAT1 have been developed. These compounds aim to block the initial transamination step, thereby starving cancer cells of essential nitrogen and carbon sources derived from BCAAs.

-

BCKDK Inhibitors: Targeting the regulatory kinase BCKDK with inhibitors (e.g., BT2) can force the BCKDH complex into its active state. This has therapeutic potential for conditions like Maple Syrup Urine Disease (MSUD), where BCKDH activity is deficient, and is also being explored as a strategy to lower systemic BCAA levels in metabolic diseases like diabetes.

An In-depth Technical Guide to Branched-Chain Amino Acid (BCAA) Catabolism: The Valine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, are essential amino acids that play critical roles in protein synthesis, nitrogen balance, and energy homeostasis. The catabolism of BCAAs is a complex, multi-step process that is tightly regulated and compartmentalized within the cell. This technical guide provides a comprehensive overview of the valine catabolic pathway, detailing the enzymatic reactions, metabolic intermediates, and regulatory mechanisms. Furthermore, it presents quantitative data on enzyme kinetics and metabolic flux, outlines detailed experimental protocols for key assays, and provides visual representations of the pathway and associated workflows. Dysregulation of valine catabolism is implicated in several metabolic disorders, making the enzymes in this pathway potential therapeutic targets.

Introduction

Valine, an essential branched-chain amino acid, is crucial for normal growth and development, and serves as a significant source of energy, particularly in skeletal muscle.[1] Its breakdown, or catabolism, is a vital metabolic process that feeds intermediates into the tricarboxylic acid (TCA) cycle. The catabolic pathways for the three BCAAs share the first two enzymatic steps before diverging.[2] This guide focuses specifically on the catabolic fate of valine, from its initial transamination to its ultimate conversion to propionyl-CoA. Understanding the intricacies of this pathway is paramount for researchers and clinicians investigating metabolic diseases and developing novel therapeutic interventions.

The Valine Catabolic Pathway

The catabolism of valine occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site.[3] The pathway can be broadly divided into a series of enzymatic reactions that convert valine into propionyl-CoA, which can then be converted to succinyl-CoA and enter the TCA cycle.[2]

The initial step is the reversible transamination of valine to α-ketoisovalerate, catalyzed by branched-chain aminotransferase (BCAT).[3] This is followed by the irreversible oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in the pathway.[4] Subsequent steps involve a series of dehydrogenation, hydration, and thiolysis reactions that ultimately yield propionyl-CoA.[5]

Key Enzymes and Intermediates

The sequential enzymatic steps and the corresponding intermediates in the valine catabolic pathway are detailed below.

-

Step 1: Transamination

-

Step 2: Oxidative Decarboxylation

-

Enzyme: Branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex composed of E1 (decarboxylase), E2 (transacylase), and E3 (dehydrogenase) subunits.[4]

-

Reaction: α-ketoisovalerate + NAD⁺ + CoA → Isobutyryl-CoA + NADH + H⁺ + CO₂.

-

Cofactors: Thiamine pyrophosphate (TPP), Lipoate, FAD, NAD⁺.[4]

-

-

Step 3: Dehydrogenation

-

Enzyme: Isobutyryl-CoA dehydrogenase (IBD).

-

Reaction: Isobutyryl-CoA + FAD → Methacrylyl-CoA + FADH₂.

-

-

Step 4: Hydration

-

Enzyme: Enoyl-CoA hydratase (Crotonase).

-

Reaction: Methacrylyl-CoA + H₂O → 3-hydroxyisobutyryl-CoA.

-

-

Step 5: Thioester Hydrolysis

-

Enzyme: 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[8]

-

Reaction: 3-hydroxyisobutyryl-CoA + H₂O → 3-hydroxyisobutyrate (B1249102) + CoA.

-

-

Step 6: Dehydrogenation

-

Enzyme: 3-hydroxyisobutyrate dehydrogenase (HIBADH).

-

Reaction: 3-hydroxyisobutyrate + NAD⁺ → Methylmalonate semialdehyde + NADH + H⁺.

-

-

Step 7: Conversion to Propionyl-CoA

-

Enzyme: Methylmalonate semialdehyde dehydrogenase (MMSDH).

-

Reaction: Methylmalonate semialdehyde + NAD⁺ + CoA → Propionyl-CoA + NADH + H⁺.

-

The final product, propionyl-CoA, is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.

Data Presentation

Quantitative Data on Enzyme Kinetics

The kinetic parameters of key enzymes in the valine catabolic pathway are crucial for understanding the pathway's capacity and regulation.

| Enzyme | Substrate | Km | Vmax | Tissue/Organism | Reference |

| BCAT2 (human, mitochondrial) | L-Valine | 0.8 mM | - | Recombinant | [9] |

| α-Ketoisovalerate | 0.1 mM | - | Recombinant | [9] | |

| α-Ketoglutarate | 0.4 mM | - | Recombinant | [9] | |

| BCKDH Complex (bovine) | α-Ketoisovalerate | 14 µM | - | Purified from kidney | [10] |

| BCKDH Phosphatase (human) | pNPP | 20 mM | 68 nmol/min/mg | Recombinant | [2] |

Note: '-' indicates data not available in the cited sources.

Quantitative Data on Valine Metabolic Flux

Stable isotope tracer studies have provided valuable insights into the in vivo kinetics of valine metabolism.

| Parameter | Value (mean ± SE) | Condition | Organism | Reference |

| Valine Carbon Flux | 80.3 ± 1.2 µmol/kg/h | Postabsorptive | Human | [11] |

| Valine Oxidation Rate | 11.8 ± 0.6 µmol/kg/h | Postabsorptive | Human | [11] |

| Valine Deamination | 84.0 ± 3.5 µmol/kg/h | Postabsorptive | Human | [11] |

| Valine Reamination | 72.2 ± 3.3 µmol/kg/h | Postabsorptive | Human | [11] |

Experimental Protocols

Spectrophotometric Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This protocol describes a continuous 96-well plate spectrophotometric assay for BCAT activity.[12]

Principle: The transamination of an L-branched-chain amino acid with α-ketoglutarate produces a branched-chain α-keto acid. This product is then reductively aminated back to the L-amino acid by a dehydrogenase, a reaction that is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.6), 200 mM KCl, 1 mM DTT.

-

Substrate Solution: 100 mM L-Leucine (or L-Valine/L-Isoleucine), 20 mM α-ketoglutarate, 1.5 mM NADH, 20 mM NH₄Cl, 10 units/mL Leucine dehydrogenase (or appropriate dehydrogenase for the substrate).

-

Tissue Homogenate or Purified Enzyme.

Procedure:

-

Prepare tissue homogenates in a suitable buffer and centrifuge to obtain the supernatant.

-

In a 96-well plate, add 180 µL of the Substrate Solution to each well.

-

Add 20 µL of the tissue homogenate or purified enzyme to initiate the reaction.

-

Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes at 37°C.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time curve.

-

Enzyme activity is expressed as nmol of NADH oxidized per minute per mg of protein.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This protocol describes the measurement of BCKDH activity in tissue homogenates using a radiolabeled substrate.[13]

Principle: The activity of the BCKDH complex is determined by measuring the rate of ¹⁴CO₂ released from the oxidative decarboxylation of a [1-¹⁴C]-labeled branched-chain α-keto acid substrate.[13]

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 30 mM KPi (pH 7.5), 0.4 mM CoA, 3 mM NAD⁺, 5% Fetal Bovine Serum, 2 mM Thiamine pyrophosphate, 2 mM MgCl₂.

-

Substrate: 86.6 µM α-keto[1-¹⁴C]isovalerate.

-

CO₂ Trap: 1 M NaOH.

-

Tissue Homogenate.

Procedure:

-

Prepare tissue homogenates in a suitable buffer.

-

In a 1.7 mL microcentrifuge tube, add 50 µL of tissue homogenate to 300 µL of Assay Buffer containing the ¹⁴C-labeled substrate.

-

Immediately connect this tube to another tube containing a raised CO₂ trap with 1 M NaOH.

-

Seal the tubes with parafilm and incubate for 30 minutes at 37°C.

-

Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the reaction mixture to release all the dissolved ¹⁴CO₂.

-

Continue incubation for an additional 60 minutes to ensure complete trapping of the ¹⁴CO₂.

-

Remove the CO₂ trap and measure the radioactivity using a scintillation counter.

-

Calculate the BCKDH activity based on the amount of ¹⁴CO₂ produced per unit time per mg of protein.

LC-MS/MS Method for Quantification of Acyl-CoAs

This protocol provides a general workflow for the analysis of acyl-CoA species by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Acyl-CoA molecules are extracted from biological samples, separated by reverse-phase liquid chromatography, and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Sample Preparation:

-

Homogenize tissue samples or lyse cells in a cold extraction buffer (e.g., acetonitrile (B52724)/isopropanol/water).

-

Add an internal standard mixture containing stable isotope-labeled acyl-CoAs.

-

Centrifuge to pellet proteins and other cellular debris.

-

The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) or directly analyzed.[5][14]

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Aqueous buffer with a weak acid (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

-

Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs based on their hydrophobicity.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification. Specific precursor-to-product ion transitions are monitored for each acyl-CoA and its corresponding internal standard.

-

Data Analysis:

-

Peak areas for each analyte and internal standard are integrated.

-

A standard curve is generated using known concentrations of acyl-CoA standards.

-

The concentration of each acyl-CoA in the sample is calculated based on the peak area ratio to its internal standard and the standard curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: The enzymatic pathway of valine catabolism.

Caption: Regulation of the BCKDH complex activity.

Caption: Workflow for the spectrophotometric BCAT assay.

Conclusion

The catabolism of valine is a fundamental metabolic pathway with significant implications for cellular energy production and overall physiological homeostasis. The intricate series of enzymatic reactions is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase complex. Disruptions in this pathway are associated with serious metabolic disorders, highlighting the importance of the involved enzymes as potential targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of BCAA metabolism and its role in health and disease. Further research into the tissue-specific regulation and interplay of this pathway with other metabolic networks will be crucial for the development of novel diagnostic and therapeutic strategies.

References

- 1. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 8. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the branched-chain alpha-keto acid decarboxylase (E1) component in lymphoblastoid cells derived from patients with maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Valine as a Cornerstone of the Chiral Pool

An In-depth Technical Guide to Valine Derivatives as Chiral Building Blocks

In the field of asymmetric synthesis, the "chiral pool" represents a collection of abundant, inexpensive, and enantiomerically pure compounds derived from natural sources.[1][2] Amino acids, carbohydrates, and terpenes are primary contributors to this pool, serving as versatile starting materials for the synthesis of complex chiral molecules.[1][3][4] L-valine, an essential proteinogenic amino acid, and its non-natural enantiomer, D-valine, are exemplary chiral building blocks. Characterized by its aliphatic isopropyl side chain, valine's structure is pivotal for inducing stereoselectivity in chemical reactions.[] Its applications are extensive, ranging from its use as a chiral auxiliary to its role as a precursor in the synthesis of pharmaceutical agents, where precise stereochemistry is critical for efficacy and safety.[6][7][8] The availability of both enantiomers allows for the synthesis of a wide array of target molecules with desired stereochemistry.[9]

Synthesis of Key Valine Derivatives: Experimental Protocols

The utility of valine in synthesis is unlocked through the derivatization of its amino and carboxyl functional groups. Protecting groups and activating groups are installed to control reactivity in subsequent steps.

N-Protection: Boc-L-Valine

The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine functionality, allowing for controlled peptide bond formation.[10] Boc-L-Valine is a critical building block for various pharmaceutical intermediates.[10]

Experimental Protocol: Coupling of Boc-L-Valine to Acyclovir (B1169) (Synthesis of N-Boc-Valacyclovir Intermediate) [10]

-

Materials: Boc-L-Valine, Acyclovir, N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Dimethylformamide (DMF).

-

Procedure:

-

In a dry reaction vessel under a nitrogen atmosphere, dissolve Boc-L-Valine (870 g) in DMF (5874 mL) with stirring at 20-25 °C.

-

Cool the mixture to -5 °C.

-

Prepare a solution of DCC (330 g) in DMF (600 g) and add it to the reaction mixture over 20 minutes, maintaining the temperature at -5 °C.

-

Stir the mixture for an additional 30 minutes at -5 °C.

-

Add Acyclovir (300 g) and DMAP (98 g) to the reaction vessel.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

The filtrate containing the N-Boc-Valacyclovir intermediate is then carried forward to the deprotection step.

-

Selective N-Acetylation

N-acetylation is another crucial modification. The protocol below details the selective acetylation of the amino group of a hydroxy-valine derivative, where pH control is critical to prevent O-acetylation.[11]

Experimental Protocol: Selective N-acetylation of 3-hydroxy-L-valine [11]

-

Materials: 3-hydroxy-L-valine, Sodium bicarbonate, Acetic anhydride (B1165640), Hydrochloric acid, Ethyl acetate.

-

Procedure:

-

Dissolve 3-hydroxy-L-valine in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise while stirring vigorously, maintaining the pH between 8 and 9.

-

After the addition is complete, allow the reaction to stir for a designated time.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product from the aqueous layer using ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude N-Acetyl-3-hydroxy-L-valine.

-

Purify further by recrystallization or column chromatography as needed.

-

Applications in Drug Development and Asymmetric Synthesis

Valine derivatives are indispensable in modern drug development, serving as chiral auxiliaries to control stereochemistry and as integral components of active pharmaceutical ingredients (APIs).[][10]

Chiral Auxiliaries

A chiral auxiliary is a temporary stereogenic unit that biases the stereochemical outcome of a reaction.[12] Valine-derived auxiliaries, such as Evans' oxazolidinones, are highly effective in controlling the stereochemistry of aldol, alkylation, and cycloaddition reactions.[12][13] The auxiliary is later removed and can often be recovered for reuse.[12] For instance, (S)-Valine methyl ester has been used as a chiral amine to achieve excellent diastereoselection in the synthesis of β-amino esters, which are precursors to β-lactam antibiotics.[14]

Synthesis of Antiviral Drugs

Valine's role in enhancing the therapeutic properties of drugs is well-documented, particularly in antiviral therapies.[]

-

Valacyclovir: This drug is a prodrug of acyclovir. The ester linkage of L-valine to acyclovir significantly enhances the drug's oral bioavailability.[10][15] The active drug, acyclovir, is released in the body after hydrolysis of the valine ester.[10]

-

Valganciclovir: Similarly, this is the L-valine ester prodrug of ganciclovir, used to combat cytomegalovirus (HCMV) infections, which also exhibits improved bioavailability.[15]

-

Boceprevir and Telaprevir: Boc-L-Valine is a key building block in the synthesis of these antiviral agents, highlighting its importance in modern medicinal chemistry.[10]

-

Valcyclopropavir: To improve the therapeutic efficacy of the antiviral agent cyclopropavir, its L-valine ester, valcyclopropavir, was synthesized.[15][16] Pharmacokinetic studies in mice revealed an exceptional oral bioavailability of 95%.[15][16]

-

N-Methyl-D-valine in Peptides: The incorporation of N-Methyl-D-valine into antiviral peptides is a key strategy to overcome limitations like enzymatic degradation.[17] N-methylation provides steric hindrance that protects the peptide bond from protease cleavage, while the D-amino acid configuration further enhances this resistance, leading to peptides with significantly longer in-vivo half-lives.[17]

Quantitative Data Summary

Table 1: Physicochemical Properties of Valine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Melting Point (°C) |

| L-Valine methyl ester | 4070-48-8 | C₆H₁₃NO₂ | 131.17 | 0.843 | - |

| L-Valine methyl ester HCl | 6306-52-1 | C₆H₁₄ClNO₂ | 167.63 | - | 171-173 |

| L-valyl L-valine methyl ester | - | C₁₁H₂₂N₂O₃ | 230.30 | -0.2 | - |

Data sourced from[18][19][20][21]

Table 2: Expected NMR Spectroscopic Data for N-Acetyl-3-hydroxy-L-valine

| Nucleus | Expected Chemical Shifts / Peaks |

| ¹H NMR | Peaks corresponding to acetyl group protons, α-proton, β-proton, and valine side-chain protons.[11] |

| ¹³C NMR | Peaks corresponding to carbonyl carbons, α-carbon, β-carbon, and valine side-chain carbons.[11] |

Table 3: Pharmacokinetic Data of Valcyclopropavir

| Compound | Parameter | Species | Value |

| Valcyclopropavir | Oral Bioavailability | Mice | 95%[15][16] |

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Chiral pool - Wikipedia [en.wikipedia.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-valine ester of cyclopropavir: a new antiviral prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. L-valyl L-valine methyl ester | C11H22N2O3 | CID 12944632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. L-Valine, methyl ester (CAS 4070-48-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 20. Valine methyl ester | C6H13NO2 | CID 94285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. L-Valine methyl ester hydrochloride | 6306-52-1 [chemicalbook.com]

A Technical Guide to the Genetic Regulation of the Valine Biosynthesis Operon

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the sophisticated genetic regulatory mechanisms governing the valine biosynthesis operon, primarily focusing on the well-studied model organism, Escherichia coli. The biosynthesis of valine is intrinsically linked with that of isoleucine and leucine (B10760876), and its regulation is a classic example of metabolic control, involving transcriptional attenuation, feedback inhibition, and the action of global regulatory proteins.

Core Regulatory Mechanisms

The expression of the ilv (isoleucine-valine) operons is meticulously controlled to match the cell's metabolic needs, preventing the wasteful overproduction of amino acids. This regulation occurs at multiple levels, ensuring a rapid and sensitive response to fluctuating intracellular concentrations of branched-chain amino acids.

A primary mechanism for controlling the ilv operons, such as ilvGEDA and ilvBNC, is transcriptional attenuation. This process relies on the tight coupling of transcription and translation in prokaryotes. The 5' untranslated region of these operons contains a short leader sequence (ilvL) that encodes a small peptide rich in valine, leucine, and isoleucine codons[1][2].

The secondary structure of the leader mRNA can fold into two mutually exclusive conformations: a transcription terminator hairpin or an anti-terminator hairpin[1]. The fate of transcription is determined by the progression of a ribosome translating this leader peptide.

-

Under High Valine/Isoleucine/Leucine Conditions: When the cellular concentration of charged tRNAs for these amino acids is high, the ribosome moves swiftly across the leader peptide coding sequence. This allows the terminator hairpin to form in the nascent mRNA, leading to the premature termination of transcription before the structural genes are reached.

-

Under Low Valine/Isoleucine/Leucine Conditions: A scarcity of charged tRNAs causes the ribosome to stall at the corresponding codons within the leader sequence. This stalling prevents the formation of the terminator loop and instead favors the formation of the anti-terminator structure, allowing RNA polymerase to proceed with the transcription of the downstream structural genes[1][3].

A second, more immediate layer of regulation is the allosteric feedback inhibition of the first key enzyme in the pathway, acetohydroxyacid synthase (AHAS)[4][5]. E. coli possesses three AHAS isozymes (I, II, and III), encoded by the ilvBN, ilvGM, and ilvIH operons, respectively[6][7]. These isozymes exhibit differential sensitivity to the end-products valine, isoleucine, and leucine.

-

AHAS I (ilvBN): Shows cooperative feedback inhibition by valine[8].

-

AHAS II (ilvGM): Is notably insensitive to valine inhibition, making it crucial for growth in high-valine conditions[6][9][10]. However, in the common K-12 strain of E. coli, a frameshift mutation renders this isozyme inactive[11].

-

AHAS III (ilvIH): Is also subject to feedback inhibition by valine[12].

This differential sensitivity allows the cell to fine-tune the metabolic flux into the branched-chain amino acid pathways based on the specific needs for each amino acid. The binding of valine to a regulatory subunit of the enzyme induces a conformational change that reduces its catalytic activity[13][14][15].

The Leucine-responsive regulatory protein (Lrp) acts as a global regulator that positively influences the expression of the ilvIH operon[16][17][18]. Lrp binds cooperatively to multiple sites upstream of the ilvIH promoter, forming a nucleoprotein complex that is necessary for the activation of transcription[16][19]. The presence of leucine can modulate Lrp's regulatory activity. Lrp is also known to repress the ilvGMEDA operon[11]. Additionally, proteins like H-NS can modulate the activity of Lrp, adding another layer of control in response to environmental conditions[20].

Quantitative Data on Regulatory Interactions

The following tables summarize key quantitative parameters that define the regulatory circuits of valine biosynthesis.

Table 1: Inhibition of AHAS Isozymes by Valine

| Isozyme (Gene) | Organism | Valine Concentration for ~50% Inhibition | Notes |

| AHAS | Corynebacterium glutamicum | ~5 mM | Inhibition does not exceed ~57% even with combinations of valine, isoleucine, and leucine[4][14][15]. |

| AHAS I (ilvBN) | Escherichia coli | Subject to cooperative feedback inhibition[8]. | Essential for growth on acetate (B1210297) as the sole carbon source[21]. |

| AHAS II (ilvGM) | Escherichia coli | Insensitive to valine[6][9]. | Often inactive in K-12 strains due to a frameshift mutation[11]. |

| AHAS III (ilvIH) | Escherichia coli | Sensitive to valine inhibition[12]. | Activity is positively regulated by Lrp[17][18]. |

Table 2: Kinetic Parameters of AHAS Isozymes

| Isozyme | Organism | Substrate | Apparent Km (mM) | Vmax (U/mg) |

| AHAS | Thermotoga maritima | Pyruvate | 16.4 ± 2 | 246 ± 7 |

| AHAS II | Escherichia coli | Pyruvate | - | 4 s-1 (unactivated) |

| AHAS II | Escherichia coli | Pyruvate | - | 21 s-1 (AcCoA-activated) |

Note: Data for E. coli AHAS I and III kinetic parameters are extensive and vary with experimental conditions. The provided data for AHAS II and T. maritima serve as examples of typical enzyme kinetics in this family[22][23].

Key Experimental Protocols

The mechanisms described above have been elucidated through a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

This assay is used to demonstrate how the presence or absence of specific components (like charged tRNAs) affects transcription termination at the attenuator.

-

Template Preparation:

-

Generate a linear DNA template containing the promoter and leader region (ilvL) of the operon of interest (e.g., ilvGEDA) using PCR or by linearizing a plasmid[24].

-

Purify the DNA template and quantify its concentration accurately.

-

-

Transcription Reaction Setup:

-

Prepare a master mix containing transcription buffer, RNA polymerase (RNAP) holoenzyme, and the DNA template. Incubate at 37°C to allow the formation of open promoter complexes[24].

-

Initiate transcription by adding a mix of NTPs (ATP, GTP, CTP) and a radiolabeled NTP (e.g., [α-32P]UTP) to allow the synthesis of a short initial transcript, stalling the complex before the attenuator region.

-

Add the missing NTP to restart elongation, along with the components to be tested (e.g., ribosomes, charged or uncharged tRNA-Val).

-

-

Time Course and Quenching:

-

Take aliquots from the reaction at various time points.

-

Stop the reaction in each aliquot by adding a loading buffer containing formamide (B127407) and EDTA to denature the proteins and chelate Mg2+[24][25].

-

-

Analysis:

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging.

-

Two primary bands are expected: a shorter "terminated" transcript and a longer "read-through" transcript. Quantify the intensity of these bands to determine the percentage of termination under different experimental conditions.

-

This assay measures the affinity of a DNA-binding protein (like Lrp) to its target DNA sequence[26][27][28].

-

Probe Preparation:

-

Synthesize or isolate the DNA fragment containing the putative protein binding site.

-

Label the DNA probe radioactively (e.g., with 32P) at one end using T4 polynucleotide kinase[29].

-

Purify the labeled probe to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

Set up a series of binding reactions in a suitable buffer. Keep the concentration of the labeled DNA probe constant and low.

-

Add increasing concentrations of the purified regulatory protein (e.g., Lrp) to the different reaction tubes[26].

-

Incubate the reactions at an appropriate temperature to allow the binding to reach equilibrium.

-

-

Filtration:

-

Slowly pass each reaction mixture through a nitrocellulose membrane filter under a gentle vacuum[26][30].

-

Nitrocellulose binds proteins, while free DNA passes through. DNA that is part of a protein-DNA complex will be retained on the filter[26][30].

-

Wash the filters briefly with binding buffer to remove non-specifically bound DNA.

-

-

Quantification:

-

Measure the amount of radioactivity retained on each filter using a scintillation counter.

-

Plot the amount of bound DNA against the protein concentration.

-

Fit the data to a binding curve to determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity.

-

This colorimetric assay measures the catalytic activity of AHAS and its inhibition by valine[23][31].

-

Reaction Setup:

-

Prepare an assay buffer containing cofactors required for AHAS activity: thiamine (B1217682) pyrophosphate (TPP), MgCl2, and FAD[23][32].

-

Prepare reaction tubes containing the assay buffer, the substrate (pyruvate), and varying concentrations of the inhibitor (valine). Include a control with no inhibitor.

-

Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C for E. coli AHAS).

-

-

Enzyme Reaction:

-

Colorimetric Detection:

-

The acid quenches the reaction and catalyzes the decarboxylation of the product, α-acetolactate, to acetoin (B143602). Incubate at 60°C for 15 minutes to ensure complete conversion[31][32].

-

Add creatine, followed by α-naphthol dissolved in NaOH. This mixture reacts with acetoin to produce a stable red-colored complex[23][32].

-

Incubate at room temperature to allow color development.

-

-

Measurement:

-

Measure the absorbance of the solution at a specific wavelength (typically ~525 nm).

-

Calculate the enzyme activity based on a standard curve prepared with known amounts of acetoin.

-

Determine the percentage of inhibition at different valine concentrations to calculate the IC50 or Ki.

-

References

- 1. Multivalent translational control of transcription termination at attenuator of ilvGEDA operon of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleotide sequence of ilvGEDA operon attenuator region of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of in vivo RNA transcription products of the ilvGEDA attenuator region of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Feedback-resistant acetohydroxy acid synthase increases valine production in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanisms of High Concentration Valine-Mediated Inhibition of Peach Tree Shoot Growth [frontiersin.org]

- 6. Molecular evolution of acetohydroxyacid synthase in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nucleotide sequence of the ilvBN operon of Escherichia coli: sequence homologies of the acetohydroxy acid synthase isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetohydroxyacid synthase isozyme I from Escherichia coli has unique catalytic and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenesis studies on the sensitivity of Escherichia coli acetohydroxyacid synthase II to herbicides and valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenesis studies on the sensitivity of Escherichia coli acetohydroxyacid synthase II to herbicides and valine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of the Pool Size of Valine in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ilvIH Operon Expression in Escherichia coli Requires Lrp Binding to Two Distinct Regions of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The ilvIH operon of Escherichia coli is positively regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The ilvIH operon of Escherichia coli is positively regulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lrp, a global regulatory protein of Escherichia coli, binds co-operatively to multiple sites and activates transcription of ilvIH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The H-NS protein modulates the activation of the ilvIH operon of Escherichia coli K12 by Lrp, the leucine regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acetohydroxy acid synthase I, a required enzyme for isoleucine and valine biosynthesis in Escherichia coli K-12 during growth on acetate as the sole carbon source - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Filter binding assay - Wikipedia [en.wikipedia.org]

- 27. Analysis of DNA-protein interactions: from nitrocellulose filter binding assays to microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Filter-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. Filter-Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 31. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing L-valine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-valine, a proteinogenic amino acid with a bulky isopropyl side chain, presents unique challenges in peptide synthesis. Its steric hindrance can impede coupling reactions, leading to lower yields and an increased risk of racemization. However, with the appropriate strategies and reagents, these obstacles can be overcome to successfully incorporate L-valine into target peptide sequences. These application notes provide a comprehensive guide to the effective use of L-valine in peptide synthesis, covering comparative data on coupling reagents, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.

Data Presentation: Overcoming the Challenges of L-valine Incorporation

The primary challenges in incorporating L-valine are incomplete coupling and epimerization at the chiral center. The selection of an appropriate coupling reagent is therefore critical for maximizing yield and maintaining the stereochemical integrity of the peptide.

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids like L-valine.[1]

| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1] |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[1] |

| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[1] |

| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile; outperforms HBTU in some difficult sequences.[1] |

| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization.[1] |

Table 2: Comparative Purity of a Difficult Sequence Peptide Synthesized with Different Coupling Reagents

| Coupling Reagent | Crude Peptide Purity (%) |

| HCTU | 85 |

| HBTU | 82 |

| COMU | 78 |

Data adapted from a study on difficult peptide sequences, indicating the relative efficiency of the coupling reagents.[1]

Experimental Protocols

A standardized protocol is essential for the successful and reproducible synthesis of peptides containing L-valine. Below are detailed methodologies for both solid-phase and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Angiotensin II

Angiotensin II is an octapeptide hormone (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that plays a crucial role in blood pressure regulation. Its synthesis involves the incorporation of the sterically hindered L-valine residue.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-protected amino acids (Asp(OtBu), Arg(Pbf), Val, Tyr(tBu), Ile, His(Trt), Pro)

-

Coupling reagent (e.g., HBTU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling (Proline):

-

Dissolve 3 equivalents of Fmoc-Pro-OH and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple with fresh reagents.

-

Wash the resin with DMF (3 times) and DCM (3 times).